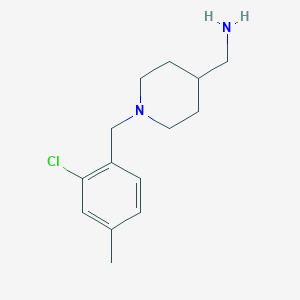

(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine

Description

(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine: is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 2-chloro-4-methylbenzyl group and a methanamine group

Properties

IUPAC Name |

[1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2/c1-11-2-3-13(14(15)8-11)10-17-6-4-12(9-16)5-7-17/h2-3,8,12H,4-7,9-10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVGAMGXFNOUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(CC2)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylbenzyl chloride and piperidine.

Nucleophilic Substitution: The 2-chloro-4-methylbenzyl chloride undergoes nucleophilic substitution with piperidine to form (2-chloro-4-methylbenzyl)piperidine.

Reductive Amination: The (2-chloro-4-methylbenzyl)piperidine is then subjected to reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the chloro group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Oxidation: The oxidation of this compound can yield corresponding ketones or carboxylic acids.

Reduction: Reduction can lead to the formation of secondary amines or alcohols.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can serve as a ligand in catalytic reactions.

Biology:

Enzyme Studies: The compound is used to study enzyme-substrate interactions due to its structural similarity to certain biological molecules.

Medicine:

Drug Development: It is investigated for potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders.

Industry:

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine

- (1-(4-Methylbenzyl)piperidin-4-yl)methanamine

- (1-(2-Chloro-4-methylphenyl)piperidin-4-yl)methanamine

Uniqueness:

- Structural Features: The presence of both the 2-chloro and 4-methyl groups on the benzyl ring distinguishes (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine from its analogs.

- Reactivity: The unique substitution pattern affects the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

Overview

(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine is a synthetic compound belonging to the piperidine class, characterized by its unique structural features that include a piperidine ring substituted with a 2-chloro-4-methylbenzyl group. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and neuropharmacology.

The synthesis of this compound typically involves nucleophilic substitution followed by reductive amination. The starting materials include 2-chloro-4-methylbenzyl chloride and piperidine, which undergo reactions to yield the final product. The structural uniqueness of this compound enhances its reactivity and interaction with biological targets, making it suitable for various research applications.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to modulate the activity of certain neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation is significant in the context of neurodegenerative diseases and cognitive disorders, where such neurotransmitters play critical roles .

Enzyme Interaction Studies

This compound has been utilized in enzyme studies due to its structural similarities to various biological molecules. It is particularly noted for its role in studying enzyme-substrate interactions, which are crucial for understanding metabolic pathways and drug metabolism.

Neuropharmacological Effects

Research indicates that this compound may exhibit cholinesterase inhibitory activity, which is beneficial in the treatment of Alzheimer's disease (AD) and other cognitive impairments. By inhibiting cholinesterases, it potentially increases the levels of acetylcholine, a neurotransmitter essential for memory and learning processes .

Additionally, studies have highlighted its interaction with the endocannabinoid system (ECS), suggesting that it may influence mechanisms related to neuroprotection and synaptic plasticity. The ECS is known to play a role in various neurological functions, including mood regulation and pain sensation .

Case Studies

Recent studies have explored the efficacy of this compound in preclinical models:

- Cholinesterase Inhibition : In vitro assays demonstrated that this compound effectively inhibited acetylcholinesterase (AChE) activity with an IC50 value comparable to established AChE inhibitors .

- Neuroprotective Effects : Animal models treated with this compound showed improved cognitive function in tasks related to memory retention, suggesting potential therapeutic benefits for neurodegenerative conditions .

- Endocannabinoid System Modulation : The compound's ability to inhibit fatty acid amide hydrolase (FAAH) was linked to enhanced levels of anandamide, a key endocannabinoid involved in neuroprotection .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique properties:

| Compound Name | Cholinesterase Inhibition | Neuroprotective Potential | Endocannabinoid Interaction |

|---|---|---|---|

| This compound | High | Moderate | Positive |

| (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine | Moderate | Low | Negative |

| (1-(4-Methylbenzyl)piperidin-4-yl)methanamine | Low | Moderate | Positive |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.